Home > Products > Screening Compounds P100374 > 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline
4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline - 2640861-42-1

4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline

Catalog Number: EVT-6600205
CAS Number: 2640861-42-1
Molecular Formula: C20H22N6
Molecular Weight: 346.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine

  • Compound Description: This compound serves as an intermediate in the synthesis of Ipatasertib [(S)-2-(4-chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-yl)-3-(isopropylamino)-propan-1-one] []. N-protected derivatives of this compound are also utilized in the synthesis.
  • Relevance: (R)-4-(5-Methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine shares the core cyclopenta[d]pyrimidine scaffold with a piperazine substituent at the 4-position, similar to 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline. The main difference lies in the substitution at the 2-position of the cyclopenta[d]pyrimidine ring and the additional quinazoline moiety in the target compound. [] (https://www.semanticscholar.org/paper/b83ca495e219a0afda298f5d355c6bc51aa2ed65)

N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid (1)

  • Compound Description: This compound is a potent inhibitor of dihydrofolate reductase (DHFR) activity and tumor cell growth []. Several structural modifications have been explored, leading to new cyclopenta[d]pyrimidine-based antifolates with potent antitumor activity.
  • Relevance: N-[4-[3-(2,4-Diamino-6,7-dihydro-5H-cyclopenta[d]pyrimidin-5-yl)propyl]benzoyl]-L-glutamic acid contains the cyclopenta[d]pyrimidine core structure also present in 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline. While the substitution patterns and additional moieties differ, the presence of the core cyclopenta[d]pyrimidine unit highlights the structural relatedness and potential for exploring related compounds within this class for biological activity. [] (https://www.semanticscholar.org/paper/95fba949b3c73392dfb62e49723d85cc360e668c)

6-Acetyl-8-cyclopentyl-5-methyl-2-([5-(piperazin-1-yl)pyridin-2-yl]amino)pyrido(2,3-d)pyrimidin-7(8H)-one (Palbociclib)

  • Compound Description: Palbociclib is a cyclin-dependent kinase 4/6 inhibitor approved for the treatment of metastatic breast cancer []. It is currently undergoing clinical trials for many solid tumors, including Glioblastoma (GBM) []. Palbociclib is a substrate for both P-glycoprotein and breast cancer resistance protein, limiting its brain distribution and efficacy in treating brain tumors [].
  • Relevance: Palbociclib shares a similar structural motif with 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline: a pyrimidine ring linked to a piperazine moiety. Both compounds also feature additional aromatic rings, contributing to their biological activity. The differences lie in the specific ring structures and substituents, highlighting the potential for exploring various modifications within this chemical class for developing new therapeutic agents. [] (https://www.semanticscholar.org/paper/022b29f9411957163c78c56593acebee87ae4945)

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (Pictilisib, GDC-0941)

  • Compound Description: Pictilisib is a phosphatidylinositol 3-kinase (PI3K) inhibitor currently under investigation for the treatment of Glioblastoma multiforme (GBM) []. Studies using MALDI imaging mass spectrometry have shown that pictilisib can reach the tumor site in contrast-enhancing GBM models but not in non-enhancing models []. This difference in distribution is attributed to the varying blood-brain barrier characteristics of the two models.
  • Relevance: Similar to 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline, Pictilisib contains a pyrimidine ring system substituted with a piperazine moiety. The differences in their structures, such as the thieno[3,2-d]pyrimidine core in Pictilisib and the cyclopenta[d]pyrimidine core in the target compound, point to the possibility of exploring various heterocyclic ring systems for fine-tuning the properties and biological activity of these compounds. [] (https://www.semanticscholar.org/paper/4914f2330bee6c987dc09ecb20335a0618000a3b)

2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole (13h)

  • Compound Description: This compound, part of a series of 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety, exhibited moderate to strong antitumor activities against various cancer cell lines, including MGC-803 (human gastric cancer cells) and PC-3 (human prostate cancer cells) []. Notably, 13h displayed potent antitumor activity against PC-3 cells with an IC50 value of 3.82 μmol/L [].
  • Relevance: 2-(((4-(4-(Pyridin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)-thio)methyl)benzo[d]thiazole shares a key structural feature with 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline: a pyrimidine ring linked to a piperazine unit. Both compounds also contain additional aromatic rings, highlighting the importance of this motif for antitumor activity. [] (https://www.semanticscholar.org/paper/a6ee1549f4f653dc69cc8d8d0a192527090f9ec7)

2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[d]thiazole (13i)

  • Compound Description: This compound, also belonging to the series of 2,4,6-trisubstituted pyrimidine derivatives containing a benzothiazole moiety, demonstrated potent antitumor activities against MGC-803 and PC-3 cancer cell lines []. Notably, 13i exhibited the most potent antitumor activity against PC-3 cells with an IC50 value of 2.29 μmol/L [].
  • Relevance: Similar to 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline, 2-(((4-(4-(Pyrimidin-2-yl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidin-2-yl)thio)-methyl)benzo[d]thiazole incorporates a pyrimidine ring connected to a piperazine unit, further emphasizing the significance of this structural motif in antitumor activity. The variations in the aromatic ring systems and substituents within these compounds provide valuable insights for exploring structure-activity relationships and developing novel antitumor agents. [] (https://www.semanticscholar.org/paper/a6ee1549f4f653dc69cc8d8d0a192527090f9ec7)

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

  • Compound Description: GDC-0980 is a potent and selective dual inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) []. It exhibits high permeability and low plasma protein binding across various species []. Preclinical studies have shown promising results for its efficacy in treating human breast cancer xenograft models, supporting its clinical development for cancer treatment [].
  • Relevance: (S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one, like 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline, includes a pyrimidine ring system connected to a piperazine moiety. This shared structural feature, along with the presence of other aromatic and heterocyclic rings, highlights their potential for interacting with similar biological targets and influencing crucial signaling pathways, like PI3K/mTOR, involved in various cellular processes. [] (https://www.semanticscholar.org/paper/fd482b78c202b6dc7f04e6e4aba9e5d8d36b4ec0)

5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine (GNE-317)

  • Compound Description: GNE-317 is a phosphatidylinositol 3-kinase (PI3K) inhibitor with potent activity []. It demonstrates uniform distribution throughout the brain in both contrast-enhancing and non-enhancing GBM models []. This characteristic makes GNE-317 a promising candidate for treating GBM, as it can effectively reach both invasive and less accessible areas of the tumor.
  • Relevance: 5-(6-(3-methoxyoxetan-3-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyrimidin-2-amine and 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline both contain a pyrimidine ring system. Although their structures differ in the specific ring systems and substituents attached to the pyrimidine core, they showcase the importance of this central motif for biological activity, particularly in the context of PI3K inhibition. This structural similarity points to the potential of exploring diverse modifications to the pyrimidine ring system for discovering novel compounds with improved therapeutic properties. [] (https://www.semanticscholar.org/paper/4914f2330bee6c987dc09ecb20335a0618000a3b)

2-(4-((2-(ethylthio)pyrimidin-5-yl)methyl)piperazin-1-yl)benzo[d]oxazole (C6)

  • Compound Description: This compound was identified through a chemical screen using a fluorescent reporter Mycobacterium tuberculosis (Mtb) strain []. C6 dysregulates Mtb's response to high chloride levels and inhibits its growth in host macrophages []. Further research revealed that C6 accumulates in both bacterial and host cells and inhibits Mtb growth specifically in cholesterol media []. Oral administration of C6 effectively inhibited Mtb growth in a murine infection model, suggesting its potential as an antitubercular agent [].
  • Relevance: 2-(4-((2-(ethylthio)pyrimidin-5-yl)methyl)piperazin-1-yl)benzo[d]oxazole and 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline share a common structural element: a pyrimidine ring linked to a piperazine moiety. This structural similarity, coupled with C6's demonstrated biological activity against Mtb, emphasizes the potential of exploring related compounds with variations in the aromatic ring systems and substituents for discovering novel anti-infective agents. [] (https://www.semanticscholar.org/paper/38d640b308ad3b954d583bbce6949f37f77b5f5e)

8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one (CKIA)

  • Compound Description: CKIA is a small molecule Cdk4 inhibitor that has been radiolabeled with 124I for potential use in tumor imaging studies [, ]. CKIA demonstrates defined and specific inhibition of tumor cell proliferation through targeting the Cdk4/pRb/E2F pathway [, ].
  • Relevance: 8-cyclopentyl-6-iodo-5-methyl-2-(4-piperazin-1-yl-phenylamino)-8H-pyrido[2,3-d]-pyrimidin-7-one shares a similar scaffold with 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline, featuring a pyrimidine ring connected to a piperazine moiety and an aromatic ring system. Both compounds showcase the potential of targeting CDK4 for inhibiting tumor cell proliferation, and their structural similarities suggest potential for exploring different substitutions and modifications within this chemical class for developing novel anticancer agents. [] (https://www.semanticscholar.org/paper/59437c9d66ca1e5cafd8f4a8ef78bf8abaf54aab), [] (https://www.semanticscholar.org/paper/452bf576da930d675fdfb9fd15089584a1e94c6a)

8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one (CKIB)

  • Compound Description: CKIB, like CKIA, is a small molecule Cdk4 inhibitor radiolabeled with 124I for potential application in tumor imaging [, ]. CKIB exhibits specific inhibition of tumor cell proliferation by targeting the Cdk4/pRb/E2F pathway [, ].
  • Relevance: 8-cyclopentyl-6-iodo-5-methyl-2-(5-(piperazin-1-yl)-pyridin-2-yl-amino)-8H-pyrido[2,3-d]pyrimidin-7-one, structurally similar to 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline, consists of a pyrimidine ring linked to a piperazine moiety and an aromatic ring system. The shared structural features and their ability to target CDK4 highlight the potential for developing new anticancer agents by exploring various modifications within this chemical class. [] (https://www.semanticscholar.org/paper/59437c9d66ca1e5cafd8f4a8ef78bf8abaf54aab), [] (https://www.semanticscholar.org/paper/452bf576da930d675fdfb9fd15089584a1e94c6a)

1-Methyl-1H-indole-2-carboxylic acid (4-{1-[4-(4-acetyl-piperazin-1-yl)-cyclohexyl]-4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl}-2-methoxy-phenyl)-amide (A-770041)

  • Compound Description: A-770041 is an orally bioavailable pyrazolo[3,4-d]pyrimidine that selectively inhibits Lck, a Src family tyrosine kinase involved in T-cell signaling []. It exhibits potent inhibition of Lck with an IC50 of 147 nM and demonstrates high selectivity over Fyn, another Src family kinase involved in T-cell signaling []. A-770041 effectively prevents heart allograft rejection in rats, showcasing its potential for immunosuppressive therapy [].
  • Relevance: While A-770041 does not directly share the cyclopenta[d]pyrimidine core with 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline, both compounds contain a piperazine unit linked to a pyrimidine ring system. Moreover, both compounds target kinases, although different ones, highlighting the potential of exploring various heterocyclic scaffolds and modifications for developing kinase inhibitors with different selectivity profiles. [] (https://www.semanticscholar.org/paper/9d5886cf123794d861838d465a12c8d9e7e6037d)

5-(4-Methyl-piperazin-1-yl)-pent-2-ynoic acid [4-(3-chloro-4-fluoro-phenylamino)-pyrido[3,4-d]pyrimidin-6-yl]-amide (PD0205520)

  • Compound Description: PD0205520 is an inhibitor of the tyrosine kinase (TK) activity of the epidermal growth factor receptor (EGFR), investigated for its potential in cancer treatment []. Both radio- and stable-isotope-labeled versions of PD0205520 have been synthesized for drug absorption, distribution, metabolism and excretion (ADME) and quantitative mass spectrometry bio-analytical studies [].
  • Relevance: Like 4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline, PD0205520 features a piperazine moiety linked to a pyrimidine ring system, albeit a pyrido[3,4-d]pyrimidine core instead of a cyclopenta[d]pyrimidine. Both compounds target kinases (EGFR for PD0205520 and potentially CDK for the target compound) involved in cell proliferation and survival, demonstrating the potential of this structural motif in developing therapeutic agents for diseases like cancer. [] (https://www.semanticscholar.org/paper/a84b765ea26a863b429effaf6201edf34cbd5b4d)

Properties

CAS Number

2640861-42-1

Product Name

4-(4-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)quinazoline

IUPAC Name

4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]quinazoline

Molecular Formula

C20H22N6

Molecular Weight

346.4 g/mol

InChI

InChI=1S/C20H22N6/c1-14-23-18-8-4-6-16(18)20(24-14)26-11-9-25(10-12-26)19-15-5-2-3-7-17(15)21-13-22-19/h2-3,5,7,13H,4,6,8-12H2,1H3

InChI Key

ZBLIONPAJJIUHW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=CC=CC=C54

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=CC=CC=C54

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.